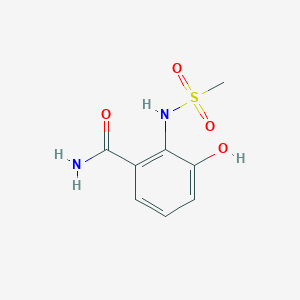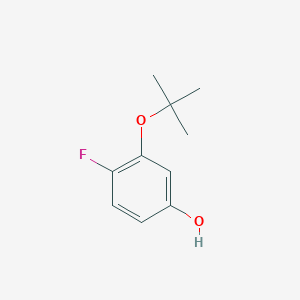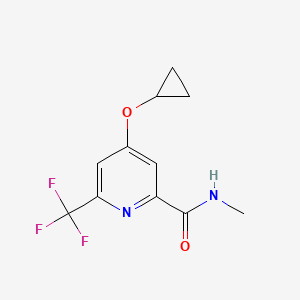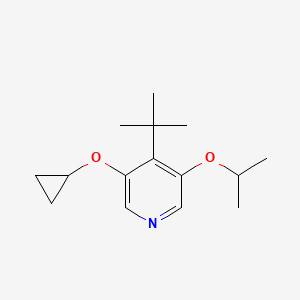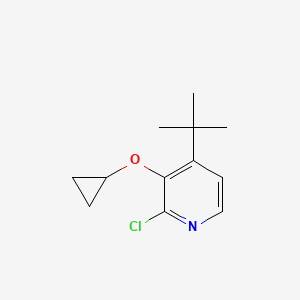
3-Cyclopropoxy-2-methyl-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-2-methyl-5-nitropyridine is an organic compound with the molecular formula C9H10N2O3 It is a derivative of nitropyridine, characterized by the presence of a cyclopropoxy group at the third position, a methyl group at the second position, and a nitro group at the fifth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-methyl-5-nitropyridine typically involves the nitration of a pre-existing pyridine ring. One common method is the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-2-methyl-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyclopropoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-cyclopropoxy-2-methyl-5-aminopyridine, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
3-Cyclopropoxy-2-methyl-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Cyclopropoxy-2-methyl-5-nitropyridine involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopropoxy and methyl groups may influence the compound’s binding affinity and specificity for its targets, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
3-Nitropyridine: Lacks the cyclopropoxy and methyl groups, making it less complex.
2-Methyl-5-nitropyridine: Similar structure but without the cyclopropoxy group.
3-Cyclopropoxy-5-nitropyridine: Similar but lacks the methyl group.
Uniqueness
3-Cyclopropoxy-2-methyl-5-nitropyridine is unique due to the combination of the cyclopropoxy, methyl, and nitro groups on the pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other nitropyridine derivatives.
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
3-cyclopropyloxy-2-methyl-5-nitropyridine |
InChI |
InChI=1S/C9H10N2O3/c1-6-9(14-8-2-3-8)4-7(5-10-6)11(12)13/h4-5,8H,2-3H2,1H3 |
InChIキー |
WSBRGBBOEOXHDL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



